molecular formula C13H10ClNO2 B578033 5-(2-Chloro-5-methylphenyl)pyridine-3-carboxylic acid CAS No. 1365272-57-6

5-(2-Chloro-5-methylphenyl)pyridine-3-carboxylic acid

Cat. No.: B578033
CAS No.: 1365272-57-6
M. Wt: 247.678
InChI Key: VPSAXDUHJIEXNM-UHFFFAOYSA-N
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Description

5-(2-Chloro-5-methylphenyl)pyridine-3-carboxylic acid is an organic compound with the molecular formula C13H10ClNO2 It is a derivative of pyridine and is characterized by the presence of a chloro and methyl group on the phenyl ring attached to the pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-5-methylphenyl)pyridine-3-carboxylic acid typically involves the chlorination of 2-chloro-5-methylphenylpyridine followed by carboxylation. One common method starts with the chlorination of 3-methylpyridine to obtain 2-chloro-5-methylpyridine. This intermediate is then subjected to further reactions to introduce the carboxylic acid group at the 3-position of the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions that maximize yield and minimize by-products. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-5-methylphenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chloro group on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as methoxy or tert-butyl groups, onto the phenyl ring.

Scientific Research Applications

5-(2-Chloro-5-methylphenyl)pyridine-3-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-trifluoromethylpyridine: This compound is similar in structure but contains a trifluoromethyl group instead of a methyl group.

    2-Chloro-5-methylpyridine: This compound lacks the carboxylic acid group present in 5-(2-Chloro-5-methylphenyl)pyridine-3-carboxylic acid.

Uniqueness

This compound is unique due to the presence of both a chloro and methyl group on the phenyl ring, as well as a carboxylic acid group on the pyridine ring. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable for various applications .

Properties

IUPAC Name

5-(2-chloro-5-methylphenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c1-8-2-3-12(14)11(4-8)9-5-10(13(16)17)7-15-6-9/h2-7H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSAXDUHJIEXNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)C2=CC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30742906
Record name 5-(2-Chloro-5-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365272-57-6
Record name 3-Pyridinecarboxylic acid, 5-(2-chloro-5-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365272-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Chloro-5-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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